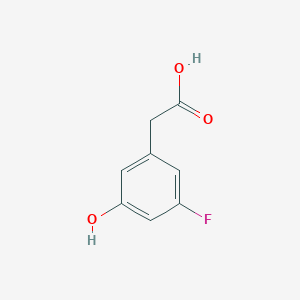
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine
概要
説明
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique structure and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the piperazine ring followed by its functionalization with a benzyl group. The pyridazine ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
科学的研究の応用
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells .
類似化合物との比較
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine.
Piperazine derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics, are structurally related.
Uniqueness
This compound is unique due to its specific combination of the benzylpiperazine and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable tool in research and development .
特性
分子式 |
C15H19N5 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
6-(4-benzylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C15H19N5/c16-14-6-7-15(18-17-14)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H2,16,17) |
InChIキー |
IYCROTQGVDWXGG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate](/img/structure/B8660258.png)
![3-Methylthieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8660259.png)




![1-[(5-Bromothiophen-2-yl)methyl]piperidine](/img/structure/B8660295.png)
![2,4-Diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B8660303.png)




